molecular formula C20H24FN3O B5449435 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B5449435
M. Wt: 341.4 g/mol
InChI Key: PAAFHWGWZWUYJB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide involves several steps. One common method includes the reaction of 2-fluorophenylpiperazine with N-(2-phenylethyl)acetamide under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. It is known to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific targets, mechanisms of action, and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c21-18-8-4-5-9-19(18)24-14-12-23(13-15-24)16-20(25)22-11-10-17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAFHWGWZWUYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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